molecular formula C7H7F3N2 B1326793 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine CAS No. 503173-14-6

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Cat. No.: B1326793
CAS No.: 503173-14-6
M. Wt: 176.14 g/mol
InChI Key: SYBAWUSIVYUZIZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is an organic compound with the molecular formula C7H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further connected to a pyridine ring

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine plays a significant role in biochemical reactions, particularly as a ligand or inhibitor in enzymatic processes. It interacts with various enzymes, proteins, and other biomolecules, often through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in studying enzyme kinetics and protein-ligand interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This compound can also impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site or allosteric sites of enzymes, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may activate certain enzymes by stabilizing their active conformations. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors or chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time. In vitro and in vivo studies have provided insights into its temporal dynamics, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert specific biochemical effects, while higher doses can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxicological studies have emphasized the need for careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter its biochemical activity and influence its overall pharmacokinetic profile. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophobic nature facilitates its passage through cell membranes, while its interactions with transporters can influence its intracellular concentration. Understanding its transport and distribution is crucial for elucidating its cellular effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The compound’s activity and function are closely linked to its subcellular localization, highlighting the importance of understanding its intracellular dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine typically involves the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic acid and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired ethanamine derivative. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agent and conditions used.

    Substitution: It can participate in substitution reactions, where the trifluoromethyl group or the pyridine ring undergoes substitution with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
  • 2,2,2-Trifluoro-1-phenylethylamine
  • 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine

Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is unique due to the position of the trifluoromethyl group and the pyridine ring. This structural arrangement can influence its chemical reactivity, biological activity, and potential applications. For instance, the presence of the pyridine ring can enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBAWUSIVYUZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649296
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503173-14-6
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine hydrochloride
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